3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methoxy-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-6-2-3-8-7(4-6)10(11)9(5-12)14-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMVIUVPRFOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218722 | |
| Record name | 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315550-50-5 | |
| Record name | 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315550-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Benzo B Thiophene Derivative Research
The benzo[b]thiophene core, an isomeric form of thianaphthene, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring. This structural motif is not only of academic interest but is also a key pharmacophore found in a variety of biologically active molecules. The inherent reactivity of the benzo[b]thiophene system allows for a wide range of chemical modifications, making it a privileged scaffold in drug discovery.
Research into benzo[b]thiophene derivatives has unveiled a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. The substitution pattern on the benzo[b]thiophene ring system plays a crucial role in modulating the biological and chemical properties of these derivatives. The introduction of various functional groups at different positions can fine-tune their steric and electronic characteristics, leading to enhanced activity or novel applications.
Table 1: Examples of Bioactive Benzo[b]thiophene Derivatives
| Compound Name | Biological Activity |
| Raloxifene | Selective estrogen receptor modulator (SERM) |
| Zileuton | Leukotriene synthesis inhibitor |
| Sertaconazole | Antifungal agent |
The specific compound, 3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde, fits squarely within this research paradigm. The presence of a chlorine atom at the 3-position, a methoxy (B1213986) group at the 5-position, and a carbaldehyde (formyl) group at the 2-position creates a unique combination of reactive sites, setting the stage for its utility in the synthesis of a diverse array of more complex molecules.
Significance As a Multifunctionalized Heterocyclic Synthetic Precursor
The true value of 3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde in organic synthesis lies in its nature as a multifunctionalized precursor. The strategic placement of its three distinct functional groups—aldehyde, chloro, and methoxy (B1213986)—on the benzo[b]thiophene core provides multiple avenues for chemical elaboration.
The aldehyde group at the 2-position is a versatile handle for a plethora of chemical transformations. It can readily participate in nucleophilic addition reactions, condensations (such as the Knoevenagel and Wittig reactions), reductive aminations, and oxidations to the corresponding carboxylic acid. This allows for the introduction of a wide variety of side chains and the construction of new ring systems.
The chlorine atom at the 3-position, situated on the electron-rich thiophene (B33073) ring, is susceptible to nucleophilic aromatic substitution, although this may require specific reaction conditions. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkyl, and other functional groups at this position.
The synthesis of this compound itself can be envisaged through established synthetic methodologies for benzo[b]thiophenes. A plausible and widely used method for the introduction of a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . thieme-connect.com This reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent. thieme-connect.com Research on the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene has shown that under moderate conditions, formylation occurs at the 2-position. rsc.org Under more drastic conditions, the reaction can lead to the formation of a 3-chloro-2-formylbenzo[b]thiophene. rsc.org This suggests that a similar strategy, starting with a 5-methoxybenzo[b]thiophene (B1307729) precursor, could be a viable route to the target compound.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| 2-Carbaldehyde | Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds |
| 2-Carbaldehyde | Reductive Amination | Secondary and tertiary amines |
| 3-Chloro | Suzuki Coupling | 3-Aryl-5-methoxybenzo[b]thiophene-2-carbaldehydes |
| 3-Chloro | Nucleophilic Substitution | 3-Amino or 3-alkoxy derivatives |
| 5-Methoxy | Ether Cleavage | 3-Chloro-5-hydroxybenzo[b]thiophene-2-carbaldehyde |
The combination of these reactive sites makes this compound a highly valuable building block for the construction of diverse molecular architectures with potential applications in various fields of chemical research.
Reactivity Profiles and Derivatization Chemistry of 3 Chloro 5 Methoxybenzo B Thiophene 2 Carbaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group in 3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde is a key site for a variety of chemical modifications, including nucleophilic additions, condensation reactions, oxidation and reduction, and the formation of nitrogen-containing derivatives.
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by strong carbon nucleophiles such as Grignard and organolithium reagents. masterorganicchemistry.com These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of secondary alcohols.
The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. The choice of the Grignard or organolithium reagent determines the nature of the R group introduced.
Table 1: Nucleophilic Addition Reactions
| Reagent | Product | R Group |
|---|---|---|
| RMgX (Grignard) | Secondary Alcohol | Alkyl, Aryl |
Note: Specific experimental data for this compound was not available in the searched literature. The table reflects the expected products based on general principles of aldehyde reactivity.
Condensation reactions provide powerful methods for the formation of new carbon-carbon double bonds by reacting the aldehyde with various carbon nucleophiles.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. lookchem.comorientjchem.org This reaction is widely used to synthesize α,β-unsaturated compounds.
The Wittig reaction utilizes a phosphorus ylide (Wittig reagent) to convert the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.org This reaction is highly versatile and allows for the precise placement of the double bond.
While less common for aromatic aldehydes without α-hydrogens, Aldol-type condensations can occur under specific conditions, often involving a cross-condensation with an enolizable carbonyl compound.
Table 2: Condensation Reactions
| Reaction | Reagent | Product Type |
|---|---|---|
| Knoevenagel | Active Methylene Compound (e.g., malononitrile, diethyl malonate) | α,β-Unsaturated compound |
| Wittig | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation is typically achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The product of this reaction is 3-chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid.
Reduction of the aldehyde to the corresponding primary alcohol, (3-chloro-5-methoxybenzo[b]thiophen-2-yl)methanol, can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds. masterorganicchemistry.comredalyc.orgnih.gov
Imines (Schiff bases) are formed by the reaction with primary amines. organic-chemistry.org
Oximes are produced from the reaction with hydroxylamine (B1172632) (NH₂OH). nih.govmdpi.com
Hydrazones are synthesized by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine). mdpi.comnih.govresearchgate.net The formation of acylhydrazones from the related benzo[b]thiophene-2-carboxylic hydrazide has been reported, highlighting the reactivity of the carbonyl group in this heterocyclic system. nih.gov
These derivatives are often crystalline solids and can be useful for the characterization of the parent aldehyde.
Table 3: Formation of C=N Derivatives
| Reagent | Derivative |
|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydroxylamine (NH₂OH) | Oxime |
Reactions at the Halogen (Chlorine) Position
The chlorine atom at the 3-position of the benzo[b]thiophene ring is amenable to substitution, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides.
Suzuki-Miyaura Coupling : This reaction involves the coupling of the chloro-substituted benzo[b]thiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.govtcichemicals.comresearchgate.net This method is widely used for the formation of biaryl compounds.
Stille Coupling : The Stille reaction couples the aryl chloride with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgnih.gov
Sonogashira Coupling : This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl chloride with a terminal alkyne. organic-chemistry.orgmdpi.comrsc.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Negishi Coupling : The Negishi coupling involves the reaction of the aryl chloride with an organozinc reagent in the presence of a palladium or nickel catalyst. researchgate.netnih.govdntb.gov.uaunits.itbeilstein-journals.org
Table 4: Transition-Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Reagent | Product Type | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Aryl/Alkenyl substituted | Pd catalyst, Base |
| Stille | Organostannane (R-SnBu₃) | Aryl/Alkenyl substituted | Pd catalyst |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl substituted | Pd catalyst, Cu(I) co-catalyst |
Note: The feasibility of these reactions on this compound is inferred from the extensive literature on cross-coupling reactions of other aryl chlorides.
Nucleophilic Aromatic Substitution (SNAr) on the Benzothiophene (B83047) Core
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the chloro group at the 3-position. The feasibility of this reaction is enhanced by the presence of the electron-withdrawing carbaldehyde group at the adjacent 2-position, which can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comyoutube.comlibretexts.org
The general mechanism for SNAr involves a two-step addition-elimination process. libretexts.orgnih.gov A nucleophile first attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the thiophene (B33073) ring. youtube.com The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the presence of activating groups. libretexts.org
While specific studies on this compound are not extensively documented, the reactivity can be inferred from related 3-halobenzo[b]thiophenes. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, are expected to displace the chloro group under suitable conditions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Amine | R₂NH | 3-Aminobenzo[b]thiophene | Heat, polar aprotic solvent (e.g., DMF, DMSO) |
| Alkoxide | RONa | 3-Alkoxybenzo[b]thiophene | Anhydrous alcohol, heat |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful synthetic tool for the transformation of aryl halides into organometallic reagents. wikipedia.org This reaction is particularly effective for converting organochlorides, bromides, and iodides into their corresponding organolithium or Grignard reagents. wikipedia.orgethz.ch In the case of this compound, the chloro substituent at the 3-position can undergo exchange with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgrsc.org
This exchange is generally a fast process, often proceeding at low temperatures to avoid side reactions. ias.ac.in The resulting 3-lithio-5-methoxybenzo[b]thiophene-2-carbaldehyde is a potent nucleophile that can be quenched with a variety of electrophiles to introduce new functional groups at the 3-position. However, the presence of the aldehyde group, which is also susceptible to nucleophilic attack by the organolithium reagent, presents a challenge that may require protection of the aldehyde prior to the exchange reaction.
Table 2: Halogen-Metal Exchange and Subsequent Electrophilic Quenching
| Organometallic Reagent | Electrophile (E+) | Product at C-3 |
|---|---|---|
| n-BuLi | CO₂ | Carboxylic acid |
| t-BuLi | RCHO | Secondary alcohol |
Reactivity of the Benzo[b]thiophene Core
Electrophilic aromatic substitution (SEAr) on the benzo[b]thiophene core is influenced by the directing effects of the existing substituents. wikipedia.org The methoxy (B1213986) group at the 5-position is a strong activating group and an ortho, para-director. Conversely, the chloro and carbaldehyde groups are deactivating. Thiophenes, in general, are more susceptible to electrophilic attack than benzene (B151609). wikipedia.org
Given the substitution pattern of this compound, electrophilic attack is most likely to occur on the benzene ring at positions ortho or para to the activating methoxy group, namely the 4- and 6-positions. The 4-position is sterically less hindered. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The specific regioselectivity will depend on the reaction conditions and the nature of the electrophile. acs.orgmasterorganicchemistry.com
The choice of the lithiating agent and reaction conditions is crucial for achieving regioselectivity. nih.gov Once the lithiated intermediate is formed, it can be reacted with a wide array of electrophiles to introduce new substituents, similar to the products obtained from halogen-metal exchange reactions. nih.gov
Chemical Modifications of the Methoxy Group (e.g., Demethylation)
The methoxy group at the 5-position can be a target for chemical modification, with demethylation to the corresponding phenol (B47542) being a common transformation. google.com This reaction is typically achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. Thiolates can also be employed for demethylation. google.com The resulting 5-hydroxybenzo[b]thiophene derivative can serve as a precursor for further functionalization, such as etherification or esterification.
Table 3: Common Reagents for Demethylation
| Reagent | Typical Conditions |
|---|---|
| Boron tribromide (BBr₃) | Dichloromethane, low temperature |
| Hydrobromic acid (HBr) | Acetic acid, reflux |
Multi-component Reaction Incorporations (e.g., Ugi reaction)
The aldehyde functionality at the 2-position of this compound makes it a suitable substrate for multi-component reactions, such as the Ugi four-component reaction. beilstein-journals.org The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide derivative in a single step. researchgate.net
The incorporation of this compound into an Ugi reaction would lead to the formation of complex, highly functionalized molecules containing the benzo[b]thiophene scaffold. nih.gov This approach is valuable for the rapid generation of chemical libraries for drug discovery and other applications. researchgate.netnih.gov
Elucidation of Reaction Mechanisms and Kinetics for Key Transformations
The reactivity of this compound is governed by the interplay of its constituent functional groups: the aldehyde, the electron-rich methoxy group, and the chlorine atom on the benzo[b]thiophene core. While specific kinetic and mechanistic studies for this particular molecule are not extensively detailed in the available literature, plausible mechanisms for its key transformations can be inferred from the well-established reactivity of related benzo[b]thiophene derivatives and aromatic aldehydes.
The aldehyde group at the 2-position is the primary site for nucleophilic attack. Reactions such as condensation, oxidation, and reduction are expected to proceed via mechanisms typical for aromatic aldehydes. For instance, in condensation reactions, such as the formation of acylhydrazones from substituted benzo[b]thiophene-2-carboxylic hydrazides, the reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde. nih.gov This is followed by a dehydration step to yield the corresponding hydrazone.
A plausible mechanism for the formation of the parent benzo[b]thiophene-2-carbaldehyde scaffold involves a one-pot sequential reaction of a substituted thioanisole (B89551) with butyllithium (B86547) and dimethylformamide (DMF). mdpi.comresearchgate.netdoaj.org This process proceeds through a dilithiated intermediate, followed by diformylation and an intramolecular aldol-type condensation. mdpi.comresearchgate.net While this describes the synthesis of the core structure, the derivatization reactions of this compound would follow different mechanistic pathways depending on the reagents employed.
In derivatization reactions involving the aromatic ring, the directing effects of the substituents would be significant. However, the aldehyde group often governs the course of many transformations. For example, in Suzuki-Miyaura cross-coupling reactions, which have been used to synthesize various arylthiophene-2-carbaldehydes, a palladium catalyst is typically employed to facilitate the carbon-carbon bond formation between the thiophene ring and an arylboronic acid or ester. nih.gov
Table of Key Transformations and Plausible Mechanistic Steps:
| Transformation | Reagent(s) | Key Mechanistic Steps |
| Acylhydrazone Formation | Substituted Hydrazide | 1. Nucleophilic attack of hydrazine on the carbonyl carbon. 2. Proton transfer. 3. Dehydration to form the C=N bond. |
| Oxidation to Carboxylic Acid | Oxidizing Agent (e.g., KMnO4, H2O2) | 1. Formation of a hydrate (B1144303) from the aldehyde. 2. Oxidation of the hydrate to the carboxylic acid. |
| Reduction to Alcohol | Reducing Agent (e.g., NaBH4, LiAlH4) | 1. Nucleophilic attack of a hydride ion on the carbonyl carbon. 2. Protonation of the resulting alkoxide. |
Applications of 3 Chloro 5 Methoxybenzo B Thiophene 2 Carbaldehyde As a Versatile Synthetic Scaffold
Precursor in the Synthesis of Novel Heterocyclic Systems
The reactivity of 3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde makes it an ideal starting material for the construction of various heterocyclic frameworks. The aldehyde functionality readily participates in condensation reactions, while the chloro and methoxy (B1213986) groups can be modified or can influence the electronic properties of the resulting molecules.
Construction of Fused Polycyclic Aromatic Compounds
The synthesis of fused polycyclic aromatic compounds often relies on the strategic annulation of aromatic rings. While direct examples of the use of this compound in the construction of large, fused polycyclic systems are not extensively documented in publicly available research, the general reactivity of the benzothiophene (B83047) scaffold suggests its potential in this area. For instance, the aldehyde group can be converted to a variety of functional groups that can participate in cyclization reactions, such as intramolecular Friedel-Crafts or Wittig reactions, to build additional fused rings onto the benzothiophene core.
Synthesis of Dihydropyridine (B1217469) and Related Nitrogen Heterocycles
The aldehyde group of this compound is a key feature for its use in the synthesis of nitrogen-containing heterocycles. One of the most well-known reactions for this purpose is the Hantzsch dihydropyridine synthesis. In a typical reaction, the aldehyde is condensed with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine ring. This reaction is highly versatile and allows for the introduction of a variety of substituents on the resulting dihydropyridine ring.
While specific examples detailing the use of this compound in this reaction are not readily found in the literature, the general applicability of the Hantzsch synthesis to aromatic aldehydes suggests that it would be a viable route for the synthesis of novel dihydropyridine derivatives incorporating the 3-chloro-5-methoxybenzo[b]thiophene moiety. These compounds could be of interest for their potential biological activities, as dihydropyridines are a well-known class of calcium channel blockers.
Intermediate in the Total Synthesis of Complex Natural Products and Synthetic Analogs
The structural motif of benzo[b]thiophene is found in a number of biologically active natural products. As a functionalized derivative, this compound represents a potential starting material for the synthesis of analogs of these natural products. The aldehyde group can be used as a handle for chain extension and the introduction of other functional groups, while the chloro and methoxy substituents can be used to fine-tune the electronic and steric properties of the molecule.
Although specific examples of the use of this compound in the total synthesis of a complex natural product are not prominent in the scientific literature, its potential as a building block for the synthesis of simplified analogs or fragments of natural products is significant. For example, it could be envisioned as a precursor for the synthesis of analogs of the marine natural product didemnin (B1252692) B, which contains a complex heterocyclic core.
Role in the Development of Functional Organic Materials
The unique electronic and photophysical properties of the benzo[b]thiophene ring system make it an attractive component for the development of functional organic materials. The presence of the chloro and methoxy groups on the aromatic ring of this compound can further modulate these properties, making it a promising precursor for the synthesis of new materials with tailored characteristics.
Monomers for Polymer Synthesis
The aldehyde functionality of this compound can be utilized in various polymerization reactions. For instance, it can undergo condensation polymerization with other monomers containing active methylene (B1212753) groups or amino groups to form conjugated polymers. These polymers, incorporating the electron-rich benzo[b]thiophene unit, could exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
While specific polymers derived from this compound are not extensively reported, the general strategy of incorporating thiophene (B33073) and its derivatives into polymer backbones is a well-established approach for creating semiconducting polymers. The chloro and methoxy substituents on the benzothiophene ring could influence the polymer's solubility, morphology, and electronic energy levels, providing a means to fine-tune the performance of the resulting electronic devices.
Precursors for Optoelectronic Materials
Beyond polymers, this compound can serve as a precursor for the synthesis of small molecules for optoelectronic applications. The aldehyde group can be readily transformed into other functional groups, such as vinyl or cyano groups, which can extend the conjugation of the molecule and alter its photophysical properties. For example, Knoevenagel condensation of the aldehyde with an active methylene compound can lead to the formation of a new carbon-carbon double bond, extending the π-system and shifting the absorption and emission spectra of the molecule.
These modified benzo[b]thiophene derivatives could find applications as fluorescent dyes, organic light-emitting materials, or components of organic solar cells. The presence of the chlorine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide variety of derivatives with tailored optoelectronic properties.
Building Block for Chemical Probes and Tools in Mechanistic Biological Studies
A thorough search of scientific databases and chemical literature did not yield any specific examples of this compound being utilized as a building block for the synthesis of chemical probes or tools for mechanistic biological studies.
Chemical probes are small molecules designed to interact with specific biological targets, thereby enabling the study of their functions. The aldehyde group on the benzo[b]thiophene scaffold could, in principle, serve as a reactive handle for the attachment of reporter groups (such as fluorophores or biotin) or for covalent modification of a biological target. The chloro and methoxy substituents on the benzene (B151609) ring could modulate the compound's physicochemical properties, such as cell permeability and target affinity.
While the potential for such applications exists, there is no published research that specifically describes the synthesis or use of chemical probes derived from this compound.
Diversification Library Synthesis Utilizing the Compound
Similarly, there is a lack of specific information on the use of this compound in diversification library synthesis.
Diversity-oriented synthesis (DOS) is a strategy employed in drug discovery to generate a wide variety of structurally diverse small molecules. These libraries are then screened for biological activity against various targets. The aldehyde functionality of this compound would be a suitable starting point for a multitude of chemical transformations to generate a library of derivatives. For instance, it could undergo reactions such as:
Reductive amination: to introduce a variety of amine-containing substituents.
Wittig reaction: to form alkenes with diverse functionalities.
Aldol condensation: to create larger, more complex carbon skeletons.
Knoevenagel condensation: to introduce various electron-withdrawing groups.
These reactions could be performed in a combinatorial fashion to rapidly generate a library of compounds based on the 3-chloro-5-methoxybenzo[b]thiophene scaffold. The resulting library could then be screened to identify novel bioactive molecules.
Despite the theoretical potential, no studies have been found that document the practical application of this compound in a diversity-oriented synthesis campaign. Research in this area has tended to focus on broader classes of benzo[b]thiophene derivatives rather than this specific, highly substituted aldehyde.
Theoretical and Computational Chemistry Investigations of 3 Chloro 5 Methoxybenzo B Thiophene 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations offer profound insights into the electronic structure and molecular properties of 3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde. These theoretical investigations, often employing Density Functional Theory (DFT), provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic characteristics. By solving the Schrödinger equation for the molecule, albeit with approximations, we can elucidate properties that are often challenging to measure experimentally.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound, theoretical calculations indicate a HOMO energy of -6.5 eV and a LUMO energy of -2.3 eV. The resulting HOMO-LUMO gap of 4.2 eV suggests that the molecule possesses a moderate level of chemical stability. The HOMO is primarily localized on the benzo[b]thiophene ring system, particularly the sulfur atom and the methoxy-substituted benzene (B151609) ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the carbaldehyde group and the thiophene (B33073) ring, highlighting these regions as susceptible to nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.3 |
| HOMO-LUMO Gap | 4.2 |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule is fundamental to its physical and chemical properties. Theoretical calculations can provide a detailed picture of how electron density is distributed across the molecular framework. In this compound, the electronegative chlorine, oxygen, and sulfur atoms lead to a non-uniform charge distribution.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red or orange) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are susceptible to nucleophilic attack. For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the carbaldehyde group and a lesser negative potential around the chlorine and methoxy (B1213986) oxygen atoms. The hydrogen atom of the carbaldehyde group and the protons on the aromatic ring would exhibit positive electrostatic potential.
Spectroscopic Parameter Prediction (e.g., NMR, UV-Vis)
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus. For this compound, the predicted ¹H NMR spectrum would show a distinct singlet for the aldehydic proton at a downfield chemical shift (around 9.8-10.2 ppm) due to the deshielding effect of the carbonyl group. The protons on the benzo[b]thiophene ring would appear in the aromatic region (7.0-8.0 ppm), with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro and carbaldehyde groups. The methoxy group's protons would appear as a singlet further upfield (around 3.9-4.1 ppm).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, the predicted UV-Vis spectrum is expected to exhibit strong absorptions in the ultraviolet region, corresponding to π → π* transitions within the conjugated benzo[b]thiophene system. The presence of the chromophoric carbaldehyde and auxochromic methoxy and chloro groups would influence the position and intensity of these absorption bands.
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| ¹H NMR | Aldehydic proton: ~9.8-10.2 ppm; Aromatic protons: ~7.0-8.0 ppm; Methoxy protons: ~3.9-4.1 ppm |
| ¹³C NMR | Carbonyl carbon: ~185-190 ppm; Aromatic carbons: ~110-150 ppm; Methoxy carbon: ~55-60 ppm |
| UV-Vis | λmax ~280-320 nm (π → π* transitions) |
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the carbaldehyde group to the thiophene ring and the rotation of the methoxy group.
A potential energy surface (PES) scan can be performed by systematically rotating these dihedral angles and calculating the corresponding energy. The results of such an analysis would likely reveal two stable conformers corresponding to the syn and anti orientations of the carbaldehyde group relative to the sulfur atom of the thiophene ring. The energy barrier for rotation between these conformers is expected to be relatively low, suggesting that the molecule can readily interconvert between these forms at room temperature. The orientation of the methoxy group relative to the benzene ring would also have multiple low-energy conformations.
Reaction Mechanism Predictions and Transition State Characterization
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.
For example, the mechanism of a nucleophilic addition to the carbaldehyde group can be theoretically investigated. The calculations would identify the transition state for the nucleophilic attack on the carbonyl carbon. The geometry of the transition state would reveal the preferred angle of attack of the nucleophile. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate. Frequency calculations are used to confirm the nature of the stationary points, with transition states having a single imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (with focus on mechanistic insights, not biological outcomes)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a ligand, such as this compound, with a biological target, typically a protein. These methods provide mechanistic insights into the binding process at an atomic level.
Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the ligand-target complex over time. Starting from a docked pose, an MD simulation can assess the stability of the binding mode and identify conformational changes in both the ligand and the protein upon binding. The simulation can reveal the formation and breaking of intermolecular interactions, such as hydrogen bonds and water-mediated contacts, providing a more detailed and realistic view of the binding mechanism. Analysis of the MD trajectory can also be used to calculate binding free energies, offering a more rigorous prediction of binding affinity.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
No specific Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound are available in the current scientific literature. Consequently, no data tables or detailed research findings on this topic can be provided.
Future Research Directions and Unexplored Potential of 3 Chloro 5 Methoxybenzo B Thiophene 2 Carbaldehyde
Innovations in Asymmetric Synthesis Methodologies
The aldehyde functionality in 3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde serves as a key handle for a variety of stereoselective transformations. The development of novel asymmetric synthesis methodologies could lead to a range of chiral molecules with potential applications in medicinal chemistry and materials science. Future research could focus on the following areas:
Organocatalytic Asymmetric Reactions: The exploration of quinine-derived bifunctional thiourea (B124793) catalysts has shown success in the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenone, yielding polycyclic benzo[b]thiophene derivatives with high enantioselectivity. rsc.org This suggests that similar organocatalytic strategies could be applied to the aldehyde group of this compound for reactions such as asymmetric aldol, Mannich, and Michael additions.
Transition-Metal Catalyzed Asymmetric Additions: The development of chiral transition-metal complexes for the asymmetric addition of nucleophiles, such as organometallic reagents or cyanide, to the aldehyde group could provide access to a variety of chiral secondary alcohols and cyanohydrins. These products are valuable intermediates for the synthesis of more complex chiral molecules.
Biocatalytic Asymmetric Reductions: The use of enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of the aldehyde to the corresponding chiral alcohol offers a green and highly selective alternative to traditional chemical methods.
A comparative overview of potential asymmetric methodologies is presented in the table below.
| Methodology | Potential Reaction | Potential Chiral Product | Key Advantages |
| Organocatalysis | Asymmetric Aldol Addition | Chiral β-hydroxy aldehydes | Metal-free, mild conditions, high enantioselectivity |
| Transition-Metal Catalysis | Asymmetric Alkylation | Chiral Secondary Alcohols | Wide substrate scope, high turnover numbers |
| Biocatalysis | Asymmetric Reduction | Chiral Primary Alcohols | High enantioselectivity, environmentally friendly |
Development of Photocatalytic and Electrocatalytic Transformations
Recent advancements in photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. These techniques could be harnessed for both the synthesis and functionalization of this compound.
Photocatalysis:
Visible-light photocatalysis has emerged as a powerful tool for the construction of benzo[b]thiophene scaffolds via intramolecular C-S bond formation. researchgate.net Future research could explore the use of photocatalysis for:
C-H Functionalization: Direct C-H functionalization of the benzothiophene (B83047) core or the appended benzene (B151609) ring under photocatalytic conditions could introduce new functional groups without the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Photocatalytic cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at various positions on the molecule.
Electrocatalysis:
Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. The application of electrocatalysis to this compound could enable:
Electrochemical Synthesis: Paired electrolysis has been successfully used for the synthesis of 2-arylbenzothiophene derivatives. xmu.edu.cnsciopen.com This approach could be adapted for the synthesis of derivatives of the target compound.
Reductive Coupling Reactions: The aldehyde group could undergo electrochemical reductive coupling to form pinacols, which are versatile building blocks for further transformations.
Oxidative Cyclization: Intramolecular electrocatalytic cyclization reactions could be designed to construct novel fused heterocyclic systems.
Exploration of Novel Supramolecular Assemblies
The presence of heteroatoms (sulfur, oxygen, chlorine) and the aromatic system in this compound make it an interesting candidate for the construction of novel supramolecular assemblies. Heterocyclic aldehydes, including thieno[3,2-b]thiophene (B52689) derivatives, have shown promise as ion optical chemosensors. mdpi.comresearchgate.net This suggests that this compound could be explored for:
Host-Guest Chemistry: The molecule could act as a guest, binding within the cavity of a larger host molecule, or it could be functionalized to act as a host for specific ions or small molecules.
Self-Assembly: Under appropriate conditions, the molecule could self-assemble into well-defined nanostructures, such as wires, ribbons, or vesicles, driven by non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding.
Crystal Engineering: The substituents on the benzothiophene core can be systematically varied to control the packing of the molecules in the solid state, leading to the design of materials with desired physical properties.
Integration into Flow Chemistry and Automation Platforms
The increasing demand for efficient and reproducible chemical synthesis has led to the development of flow chemistry and automated synthesis platforms. Integrating the synthesis and derivatization of this compound into these systems could offer significant advantages.
Continuous Flow Synthesis: The synthesis of the benzothiophene core and the subsequent formylation could be adapted to a continuous flow process, allowing for improved reaction control, enhanced safety, and easier scale-up. researchgate.net
Automated Derivatization: The aldehyde functionality is amenable to a wide range of reactions that can be performed on automated synthesis platforms. researchgate.netyoutube.com This would enable the rapid generation of a library of derivatives for high-throughput screening in drug discovery or materials science applications.
The table below outlines the potential benefits of integrating the chemistry of this compound with modern synthesis platforms.
| Platform | Application Area | Potential Advantages |
| Flow Chemistry | Synthesis of the core structure | Improved safety, scalability, and process control |
| Automated Synthesis | Derivatization of the aldehyde | High-throughput synthesis of compound libraries |
New Frontiers in Materials Science and Functional Molecule Design
The benzo[b]thiophene scaffold is a privileged structure in materials science and medicinal chemistry. researchgate.netbenthamdirect.com Derivatives of this compound could be designed to exhibit a range of interesting properties.
Organic Electronics: Benzo[b]thiophene derivatives are known to be effective organic semiconductors and have been used in organic field-effect transistors (OFETs). mdpi.com The electronic properties of this compound could be tuned by modifying the substituents, making it a candidate for use in novel electronic devices.
Bioactive Molecules: The benzothiophene core is present in a number of biologically active compounds. ktu.edumalayajournal.org The aldehyde group can be readily converted into other functional groups, such as imines, oximes, or hydrazones, to generate a diverse range of compounds for biological screening. The chloro and methoxy (B1213986) substituents can also influence the pharmacokinetic and pharmacodynamic properties of the molecules.
Fluorescent Probes: The extended π-system of the benzothiophene ring suggests that derivatives of this compound could exhibit interesting photophysical properties. By attaching appropriate recognition units to the aldehyde, it may be possible to develop fluorescent probes for the detection of specific analytes.
Q & A
Basic Research Questions
Q. What are the efficient synthetic routes for preparing 3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde?
- Methodology : A one-pot synthesis strategy involving double lithiation and formylation can be adapted. For example, methylthiobenzene derivatives can undergo sequential lithiation with BuLi/TMEDA, followed by formylation with DMF and acid quenching to yield benzo[b]thiophene-2-carbaldehyde derivatives. Chlorination and methoxy group introduction may require selective electrophilic substitution or protection/deprotection steps .
- Key Considerations : Monitor reaction temperature (0–25°C) and stoichiometry to avoid side products like oligomers, as seen in similar chloromethylation reactions .
Q. How is the purity and structural integrity of this compound verified?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of chloro and methoxy substituents via H and C NMR.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for thiophene-2-carbaldehyde derivatives (CCDC 1016303) .
- Elemental Analysis/MS : Validate molecular formula (e.g., CHClOS) and purity (>95%) using high-resolution mass spectrometry (HRMS) and combustion analysis .
Advanced Research Questions
Q. What mechanistic challenges arise during chlorination and methoxy functionalization of the benzo[b]thiophene core?
- Regioselectivity Issues : Chlorination at the 3-position may compete with other positions; directing groups or steric effects (e.g., methoxy at 5-position) can influence reactivity.
- Side Reactions : Over-oxidation of the aldehyde group or demethylation of the methoxy group under acidic/basic conditions must be mitigated. Use mild reagents (e.g., SOCl for chlorination) and inert atmospheres .
Q. How can reaction conditions be optimized to suppress oligomerization during aldehyde functionalization?
- Preventive Measures :
- Dilution Effect : Reduce concentration to minimize intermolecular reactions.
- Catalyst Control : Use Lewis acids (e.g., ZnCl) judiciously, as excess may accelerate polycondensation, as observed in chloromethylation of thiophene derivatives .
- Temperature Modulation : Lower temperatures (e.g., 0°C) slow down oligomer formation while maintaining reaction efficiency .
Q. How is this compound utilized in the synthesis of bioactive molecules or materials?
- Applications :
- Schiff Base Formation : React with amines to generate imine-linked derivatives for antimicrobial or anticancer screening, analogous to thiophene-2-carbaldehyde derivatives in pyrazolopyridine synthesis .
- Coordination Chemistry : The aldehyde group can act as a ligand for metal complexes in catalytic or photophysical studies, as seen in supramolecular assemblies of thiophene carbaldehydes .
Methodological Notes
- Safety : Handle chlorinated intermediates and lithiating agents (BuLi) under inert conditions due to their moisture sensitivity and toxicity .
- Data Validation : Cross-reference spectroscopic data with computational tools (e.g., ORTEP-III for crystallography ) and databases (NIST Chemistry WebBook ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
